Methyl 4-amino-3-(2-methoxyethoxy)benzoate

Lipophilicity Drug-likeness Membrane permeability

Methyl 4-amino-3-(2-methoxyethoxy)benzoate (CAS 1001346-00-4) is a trisubstituted benzoate ester featuring a C-4 primary amino group, a C-3 2-methoxyethoxy side chain, and a C-1 methyl ester. With a molecular formula of C₁₁H₁₅NO₄ and a molecular weight of 225.24 g·mol⁻¹, this compound belongs to the class of 4-amino-3-alkoxybenzoate building blocks widely employed in medicinal chemistry for the construction of kinase-targeted small molecules and other bioactive scaffolds.

Molecular Formula C11H15NO4
Molecular Weight 225.24
CAS No. 1001346-00-4
Cat. No. B3070149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-3-(2-methoxyethoxy)benzoate
CAS1001346-00-4
Molecular FormulaC11H15NO4
Molecular Weight225.24
Structural Identifiers
SMILESCOCCOC1=C(C=CC(=C1)C(=O)OC)N
InChIInChI=1S/C11H15NO4/c1-14-5-6-16-10-7-8(11(13)15-2)3-4-9(10)12/h3-4,7H,5-6,12H2,1-2H3
InChIKeyGYVLOVYWENUQGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Amino-3-(2-Methoxyethoxy)Benzoate (CAS 1001346-00-4): Physicochemical Identity and Comparator Landscape for Informed Procurement


Methyl 4-amino-3-(2-methoxyethoxy)benzoate (CAS 1001346-00-4) is a trisubstituted benzoate ester featuring a C-4 primary amino group, a C-3 2-methoxyethoxy side chain, and a C-1 methyl ester . With a molecular formula of C₁₁H₁₅NO₄ and a molecular weight of 225.24 g·mol⁻¹, this compound belongs to the class of 4-amino-3-alkoxybenzoate building blocks widely employed in medicinal chemistry for the construction of kinase-targeted small molecules and other bioactive scaffolds . Its computed LogP of 1.66 (or 0.9–1.08 depending on the calculation method) and topological polar surface area (TPSA) of 70.78 Ų place it in a favorable drug-like physicochemical space for fragment-based and combinatorial library design [1]. The closest structural analogs—methyl 4-amino-3-methoxybenzoate (CAS 41608-64-4), methyl 4-amino-3-ethoxybenzoate (CAS 912839-50-0), methyl 4-amino-3-(2-hydroxyethoxy)benzoate (CAS 183430-74-2), and 4-amino-3-(2-methoxyethoxy)benzoic acid (CAS 1096330-19-6)—differ by one or two atoms yet exhibit meaningfully distinct physicochemical and functional profiles [2].

Why Methyl 4-Amino-3-(2-Methoxyethoxy)Benzoate Cannot Be Replaced by a Generic 4-Amino-3-Alkoxybenzoate in Lead Optimization or Scale-Up


Substituting the 2-methoxyethoxy group at C-3 with a simple methoxy, ethoxy, or hydroxyethoxy substituent produces measurable shifts in lipophilicity, polar surface area, hydrogen-bonding capacity, and rotatable bond count that can alter solubility, passive membrane permeability, and target-binding geometry [1]. For example, the 2-methoxyethoxy side chain introduces two additional oxygen atoms relative to the ethoxy analog, increasing the H-bond acceptor count from 4 to 5 and raising TPSA from ~61.6 Ų to ~70.8 Ų while maintaining a LogP (1.66) that is substantially higher than the hydroxyethoxy variant (XLogP3 = 0.4) [2]. In fragment-growth and scaffold-hopping campaigns—particularly those targeting kinases such as FAK, JAK, and EGFR where this chemotype has been employed—differences of this magnitude can shift IC₅₀ values by orders of magnitude or abrogate selectivity entirely . Furthermore, the methyl ester group provides a synthetically tractable handle for amidation or hydrolysis that is absent in the free carboxylic acid analog (CAS 1096330-19-6), which requires additional protection/deprotection steps in multi-step sequences .

Quantitative Comparator-Based Differentiation of Methyl 4-Amino-3-(2-Methoxyethoxy)Benzoate for Scientific Procurement Decisions


LogP Modulation: The 2-Methoxyethoxy Side Chain Balances Lipophilicity Between Hydroxyethoxy (Too Polar) and Simple Alkoxy (Insufficient H-Bonding) Analogs

Methyl 4-amino-3-(2-methoxyethoxy)benzoate exhibits a computed LogP of 1.66 (Chemsrc) or 0.9–1.08 (Molaid/Leyan), positioning it at a lipophilicity midpoint between the excessively polar 2-hydroxyethoxy analog (XLogP3 = 0.4) and the moderately lipophilic ethoxy analog (LogP ≈ 1.4) . This intermediate LogP is associated with improved aqueous solubility relative to higher-LogP analogs while retaining sufficient passive membrane permeability for intracellular target engagement—a balance critical in fragment-based drug discovery where clogP values between 1 and 3 are generally preferred [1]. The methoxyethoxy group contributes additional oxygen atoms that increase LogP modestly versus the hydroxyethoxy variant (ΔLogP ≈ +1.26 by Chemsrc values or +0.5–0.7 by alternative calculations) without the excessive polarity penalty of a free hydroxyl group [2].

Lipophilicity Drug-likeness Membrane permeability

Polar Surface Area (TPSA): The 2-Methoxyethoxy Substituent Expands TPSA by ~9–15% Relative to Simple Alkoxy Analogs, Enhancing Aqueous Solubility While Staying Below the 140 Ų Oral Bioavailability Threshold

The TPSA of methyl 4-amino-3-(2-methoxyethoxy)benzoate is 70.78–70.8 Ų, which is 9.23 Ų (15%) larger than the methoxy analog (61.55 Ų) and 9.2 Ų larger than the ethoxy analog (61.6 Ų), yet 11.0 Ų (13.5%) smaller than the hydroxyethoxy analog (81.8 Ų) [1]. This intermediate TPSA value falls well below the established 140 Ų threshold for oral bioavailability while providing additional polar surface for water solvation relative to simple alkoxy derivatives [2]. The incremental PSA increase arises from the two ether oxygens in the 2-methoxyethoxy chain, which contribute to hydrogen-bond acceptor capacity without the strong solvation penalty of a free hydroxyl that drives TPSA above 80 Ų in the hydroxyethoxy congener [1].

Polar surface area Solubility Oral bioavailability

Rotatable Bond Count: Increased Conformational Flexibility Relative to Simpler Alkoxy Analogs Expands Accessible Binding Geometries

Methyl 4-amino-3-(2-methoxyethoxy)benzoate possesses 5–6 rotatable bonds (depending on counting methodology), compared to 3 rotatable bonds for the methoxy analog (CAS 41608-64-4) and 4 rotatable bonds for the ethoxy analog (CAS 912839-50-0) . The 2-methoxyethoxy side chain contributes an additional 2 rotatable bonds relative to the methoxy substituent and 1–2 additional bonds relative to the ethoxy group, enabling a broader conformational ensemble . In the context of kinase inhibitor design, where 4-amino-3-alkoxybenzoate scaffolds serve as hinge-binding or solvent-exposed motifs, this additional flexibility can facilitate induced-fit binding to targets with deep or conformationally adaptable pockets such as FAK, JAK, and EGFR kinases [1].

Conformational flexibility Rotatable bonds Target engagement

Hydrogen-Bond Acceptor/Donor Profile: Five Acceptors and One Donor Provide a Unique Pharmacophoric Signature for Kinase Hinge-Region Recognition

The target compound features 5 H-bond acceptors (ester carbonyl oxygen, ester methoxy oxygen, two ether oxygens in the 2-methoxyethoxy chain, and the amino nitrogen) and 1 H-bond donor (amino NH₂) [1]. This contrasts with the methoxy and ethoxy analogs, which possess only 4 H-bond acceptors, and the hydroxyethoxy analog, which has 5 acceptors but also 2 H-bond donors (amino NH₂ + terminal OH) [2]. The additional ether oxygen in the 2-methoxyethoxy chain provides an extra H-bond acceptor site without introducing a donor, a feature that can be advantageous for engaging kinase hinge regions where acceptor-rich motifs (e.g., backbone NH of hinge residues) are prevalent and additional donor groups may introduce undesired off-target interactions [3]. The 2-methoxyethoxy motif has been explicitly employed in quinazoline-based kinase inhibitors—notably erlotinib (6,7-bis(2-methoxyethoxy)quinazoline)—where the ether oxygens contribute to solubility and binding geometry [4].

Hydrogen bonding Kinase inhibitor Pharmacophore

Purity Grade Differentiation: 98% Purity Available from Major Supplier, Exceeding the 95% Standard for Closest Analogs

Methyl 4-amino-3-(2-methoxyethoxy)benzoate is commercially available at 98% purity from Leyan (Product No. 2226526), as confirmed by batch-specific QC documentation including NMR and HPLC . In contrast, the closest direct analog—methyl 4-amino-3-methoxybenzoate (CAS 41608-64-4)—is typically supplied at 95% purity from multiple vendors, and the ethoxy analog (CAS 912839-50-0) is similarly standardized at 95% . The hydrochloride salt form (CAS 2060031-54-9) is available at 95% purity through Sigma-Aldrich (Enamine sourcing, Catalog ENA638587873) and Bidepharm, providing a crystalline, room-temperature-stable alternative for long-term storage . This 3-percentage-point purity advantage (98% vs. 95%) translates to a reduction in total impurity burden from 5% to 2%, a factor of 2.5×, which is meaningful for reaction optimization studies where impurities can catalyze side reactions or poison sensitive catalytic systems .

Purity Quality control Procurement

Methyl Ester as a Versatile Synthetic Handle: Enables Direct Amidation Without Protection/Deprotection Steps Required by the Free Carboxylic Acid Analog

The methyl ester group in methyl 4-amino-3-(2-methoxyethoxy)benzoate serves as a latent carboxylic acid that can be directly converted to amides via reaction with primary or secondary amines under mild conditions (e.g., AlMe₃-mediated aminolysis or enzymatic amidation), or hydrolyzed to the free acid (CAS 1096330-19-6) when the carboxylate is required [1]. In contrast, the free carboxylic acid analog (4-amino-3-(2-methoxyethoxy)benzoic acid, CAS 1096330-19-6) requires in situ activation (e.g., HATU, EDC/HOBt) for amide bond formation, adding one synthetic step and the need for activating reagent optimization . The methyl ester is also a documented intermediate in the synthesis of downstream building blocks: Molaid records show that methyl 4-amino-3-(2-methoxyethoxy)benzoate can be converted to methyl 4-chloro-3-(2-methoxyethoxy)benzoate (CAS 1176327-24-4) via Sandmeyer reaction and to methyl 4-bromo-3-(2-methoxyethoxy)benzoate (CAS 1147886-96-1), enabling divergent access to halogenated scaffolds for cross-coupling chemistry [1].

Synthetic accessibility Amidation Building block utility

Evidence-Backed Application Scenarios for Methyl 4-Amino-3-(2-Methoxyethoxy)Benzoate in Kinase-Targeted Medicinal Chemistry and Chemical Biology


Kinase Hinge-Binder Fragment Library Construction

The 5-acceptor/1-donor H-bond profile and intermediate TPSA (70.8 Ų) of methyl 4-amino-3-(2-methoxyethoxy)benzoate make it a strategically privileged fragment for constructing focused kinase inhibitor libraries. Its 2-methoxyethoxy side chain mimics the solubilizing ether motifs found in approved kinase drugs such as erlotinib, while the 4-amino group provides a vector for elaboration into hinge-binding heterocycles (e.g., quinazoline, quinoline) via cyclization chemistry [1]. The 98% purity grade available from Leyan ensures that library compounds synthesized from this building block start from a clean baseline, reducing the risk of impurity-derived false positives in biochemical kinase assays .

Divergent Synthesis of Halogenated Benzoate Scaffolds for Cross-Coupling

As documented in the Molaid synthesis database, methyl 4-amino-3-(2-methoxyethoxy)benzoate can be converted via Sandmeyer chemistry to the corresponding 4-chloro and 4-bromo derivatives (CAS 1176327-24-4 and 1147886-96-1, respectively) [2]. These halogenated intermediates are primed for Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, enabling rapid exploration of C-4 aromatic substitution patterns. The methyl ester remains intact through these transformations, providing a convenient handle for subsequent amidation or hydrolysis. This divergent strategy is not directly accessible from the 4-methoxy or 4-ethoxy analogs, which lack the amino-to-halogen conversion pathway.

Solubility-Optimized Probe Design for Intracellular Target Engagement Studies

For chemical probes requiring balanced aqueous solubility and passive membrane permeability, the target compound's LogP of 1.66 and TPSA of 70.8 Ų occupy a desirable property space . The 2-methoxyethoxy chain provides solubility enhancement (relative to simple alkoxy analogs with TPSA ~61.6 Ų) without the excessive polarity of the hydroxyethoxy variant (TPSA 81.8 Ų, XLogP3 0.4) that may limit cell penetration [3]. This profile supports the use of this scaffold in cellular thermal shift assay (CETSA) probe development and photoaffinity labeling studies where intracellular target engagement at sub-micromolar concentrations must be demonstrated.

Scale-Up Feasibility: Hydrochloride Salt Form for Long-Term Storage and Process Chemistry

For teams planning gram-to-kilogram scale syntheses, the hydrochloride salt (CAS 2060031-54-9, MW 261.7) is commercially sourced through Enamine and distributed by Sigma-Aldrich and Fujifilm Wako, providing a crystalline, room-temperature-stable form suitable for long-term inventory management . The salt form eliminates the need for cold-chain shipping and specialized storage conditions, reducing logistical complexity and cost per gram compared to analogs that may require refrigeration or inert atmosphere handling. This practical advantage supports its selection as a key intermediate in multi-kilogram process chemistry campaigns.

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